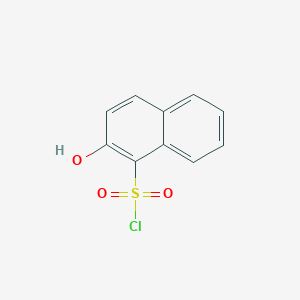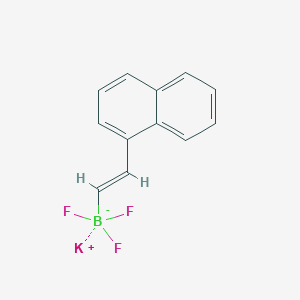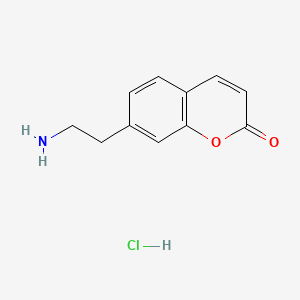![molecular formula C14H26B2O4 B13468617 4,4,5,5-tetramethyl-2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13468617.png)
4,4,5,5-tetramethyl-2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-tetramethyl-2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane is a boron-containing compound that is widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. The compound is characterized by its two dioxaborolane rings, which are known for their ability to participate in borylation reactions.
Preparation Methods
The synthesis of 4,4,5,5-tetramethyl-2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron-containing reagents. One common method involves the use of bis(pinacolato)diboron in the presence of a palladium catalyst to form the desired product . The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate to facilitate the reaction.
Chemical Reactions Analysis
4,4,5,5-tetramethyl-2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Hydroboration: It can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts.
Coupling Reactions: It can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates.
Asymmetric Hydroboration: It can be used in the asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates.
Scientific Research Applications
4,4,5,5-tetramethyl-2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: It is widely used as a reagent in organic synthesis for the formation of carbon-boron bonds.
Medicinal Chemistry: It is used in the development of boron-containing drugs and pharmaceuticals.
Material Science: It is utilized in the synthesis of boron-containing polymers and materials.
Catalysis: It serves as a catalyst in various chemical reactions, including hydroboration and borylation.
Mechanism of Action
The mechanism of action of 4,4,5,5-tetramethyl-2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane involves the formation of boron-carbon bonds through the interaction of its boron atoms with organic substrates. The compound’s dioxaborolane rings facilitate these reactions by stabilizing the boron atoms and enhancing their reactivity. The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used.
Comparison with Similar Compounds
4,4,5,5-tetramethyl-2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane is unique due to its dual dioxaborolane rings, which provide enhanced stability and reactivity compared to other boron-containing compounds. Similar compounds include:
Pinacolborane: A simpler boron-containing compound with a single dioxaborolane ring.
Bis(pinacolato)diboron: A widely used reagent in borylation reactions.
Catecholborane: Another boron-containing compound used in hydroboration reactions.
These similar compounds share some reactivity with this compound but differ in their structural features and specific applications.
Properties
Molecular Formula |
C14H26B2O4 |
|---|---|
Molecular Weight |
280.0 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H26B2O4/c1-11(2)12(3,4)18-15(17-11)9-10-16-19-13(5,6)14(7,8)20-16/h9-10H,1-8H3/b10-9+ |
InChI Key |
BTVSINSLCFZEML-MDZDMXLPSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/B2OC(C(O2)(C)C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CB2OC(C(O2)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(methylamino)ethyl]-1H-imidazole-4-carboxylic acid dihydrochloride](/img/structure/B13468537.png)

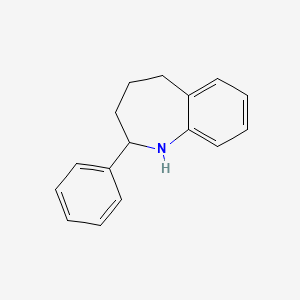
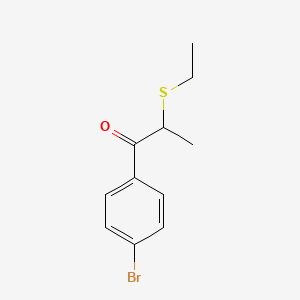
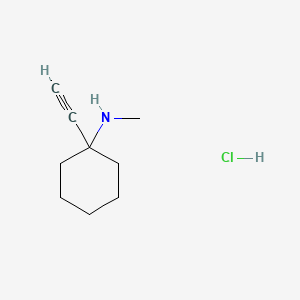
![methyl({[1-(propan-2-yl)-1H-imidazol-2-yl]methyl})amine dihydrochloride](/img/structure/B13468570.png)
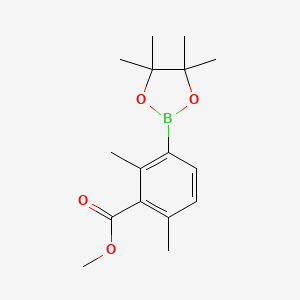
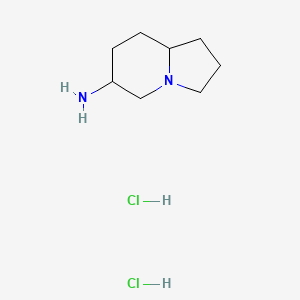
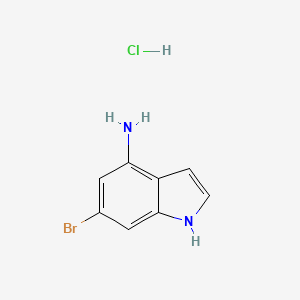
![methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13468593.png)
